molecular formula C6H15ClN2O B555576 (R)-2-Amino-4-methylpentanamide hydrochloride CAS No. 80970-09-8

(R)-2-Amino-4-methylpentanamide hydrochloride

Cat. No. B555576
CAS RN: 80970-09-8
M. Wt: 130,19*36,45 g/mole
InChI Key: VSPSRRBIXFUMOU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-4-methylpentanamide hydrochloride” is likely a derivative of pentanamide, which is an organic compound with a five-carbon chain and an amide functional group. The “R” designation indicates that it is the right-handed (rectus) enantiomer of the molecule, meaning it rotates plane-polarized light to the right. The “2-Amino” indicates the presence of an amino group (-NH2) on the second carbon of the pentanamide chain, and the “4-methyl” indicates the presence of a methyl group (-CH3) on the fourth carbon. The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid, which often improves its solubility in water .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-4-methylpentanamide hydrochloride” would be expected to feature a five-carbon backbone with an amide functional group at one end, an amino group on the second carbon, and a methyl group on the fourth carbon. The presence of these functional groups would likely confer certain chemical properties to the molecule, such as polarity and the ability to participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-4-methylpentanamide hydrochloride” would be expected to be influenced by its functional groups. For example, the amide and amino groups would likely confer polarity to the molecule, enabling it to dissolve in polar solvents like water. The hydrochloride salt form would likely enhance its water solubility .

Scientific Research Applications

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic or basic samples. (R)-2-Amino-4-methylpentanamide hydrochloride, due to its polar nature, can be analyzed effectively using HILIC. This technique is particularly advantageous for the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. Additionally, HILIC offers enhanced ionization in mass spectrometry compared to other chromatographic methods, which is beneficial for the analysis of polar or ionic compounds (Jandera, 2011).

Repurposing of Chloroquine Derivatives

While not directly related to (R)-2-Amino-4-methylpentanamide hydrochloride, research into the repurposing of chloroquine (CQ) derivatives highlights the potential for similar compounds to be used in various medical applications. It's noted that the enantiomers of racemic CQ, such as the (R) and (S) enantiomers, could potentially offer additional benefits in treating diseases. This concept might be applicable to other compounds with similar structures, including (R)-2-Amino-4-methylpentanamide hydrochloride (Njaria et al., 2015).

Ninhydrin Reaction for Analyzing Amino Compounds

The ninhydrin reaction is a well-established method for analyzing primary amino groups and has been extensively used for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. Given that (R)-2-Amino-4-methylpentanamide hydrochloride contains an amino group, this reaction could be relevant for its analysis in various scientific applications (Friedman, 2004).

Safety And Hazards

The safety and hazards associated with “®-2-Amino-4-methylpentanamide hydrochloride” would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through experimental testing and are regulated by agencies such as the U.S. Environmental Protection Agency and the European Chemicals Agency .

Future Directions

The future directions for research on “®-2-Amino-4-methylpentanamide hydrochloride” would depend on its potential applications. For example, if it were a drug candidate, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(2R)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-4-methylpentanamide hydrochloride

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